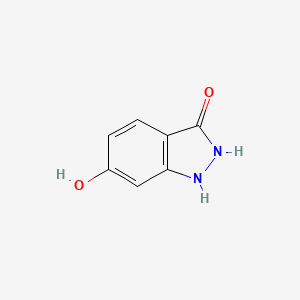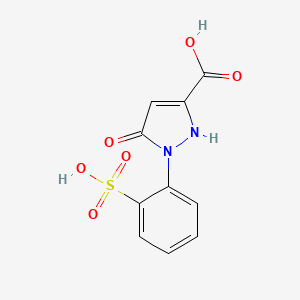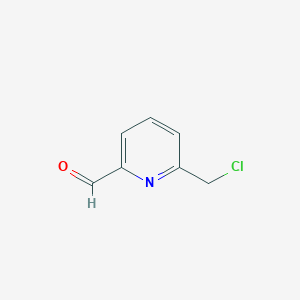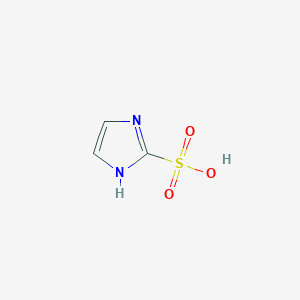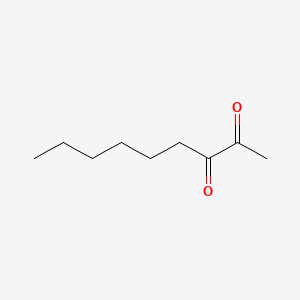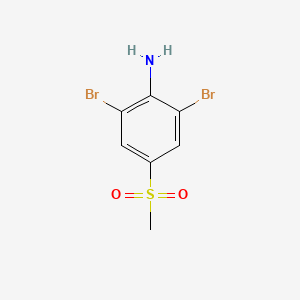
2,6-Dibromo-4-methylsulfonylaniline
Overview
Description
2,6-Dibromo-4-methylsulfonylaniline is a biochemical used for proteomics research123. It has a molecular formula of C7H7Br2NO2S and a molecular weight of 329.01 g/mol123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,6-Dibromo-4-methylsulfonylaniline from the web search results.Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-methylsulfonylaniline consists of a benzene ring substituted with two bromine atoms, a methylsulfonyl group, and an amino group123. However, the specific arrangement of these groups within the molecule is not provided in the search results.
Chemical Reactions Analysis
I’m sorry, but the search results do not provide specific information on the chemical reactions involving 2,6-Dibromo-4-methylsulfonylaniline.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dibromo-4-methylsulfonylaniline are not detailed in the search results. However, its molecular formula is C7H7Br2NO2S and it has a molecular weight of 329.01 g/mol123.Scientific Research Applications
Advanced Material Synthesis
Novel Nanofiltration Membranes
Research has focused on the synthesis of novel sulfonated aromatic diamine monomers, including derivatives similar to 2,6-Dibromo-4-methylsulfonylaniline, to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes exhibit improved water flux and selectivity in dye treatment applications due to enhanced surface hydrophilicity introduced by the sulfonated monomers. This advancement demonstrates the potential of 2,6-Dibromo-4-methylsulfonylaniline derivatives in enhancing membrane-based water purification technologies (Liu et al., 2012).
Biochemical Applications
Amino Acid Analysis in Proteins
A method leveraging derivatives of 2,6-Dibromo-4-methylsulfonylaniline for the precise determination of amino acid composition in proteins has been developed. This involves an innovative hydrolysis procedure, highlighting the role of such compounds in advancing protein chemistry research (Simpson et al., 1976).
Chemical Synthesis
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The incorporation of sulfur-containing amino acids and derivatives, akin to 2,6-Dibromo-4-methylsulfonylaniline, into proteins via genetic engineering, opens new avenues for creating covalent bonds in protein engineering and biotherapeutics. This approach underscores the expansive utility of such compounds in medicinal chemistry and biotechnology (Liu et al., 2021).
Environmental Applications
Pesticidal Activity
Derivatives of 2,6-Dibromo-4-methylsulfonylaniline have been explored for their potential as novel compounds with pesticidal activity. This research demonstrates the compound's role in the development of new herbicides and fungicides, highlighting its importance in agricultural sciences (Borys et al., 2012).
Safety And Hazards
The safety data sheet for 2,6-Dibromo-4-methylsulfonylaniline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled4. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment5.
Future Directions
The future directions for the use and study of 2,6-Dibromo-4-methylsulfonylaniline are not specified in the search results.
Relevant Papers
Unfortunately, I couldn’t find specific papers related to 2,6-Dibromo-4-methylsulfonylaniline from the web search results.
properties
IUPAC Name |
2,6-dibromo-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSTWVXFFAFKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599778 | |
| Record name | 2,6-Dibromo-4-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-methylsulfonylaniline | |
CAS RN |
26595-53-9 | |
| Record name | 2,6-Dibromo-4-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



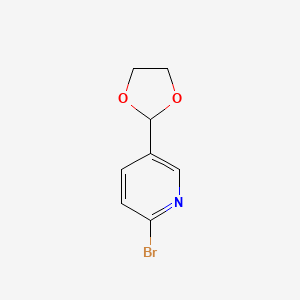
![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
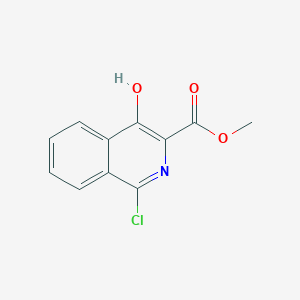

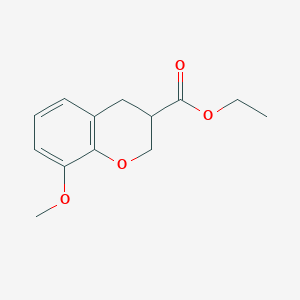
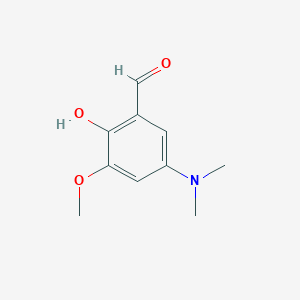
![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)
